(2S)-4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid hydrochloride
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Overview
Description
(2S)-4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid hydrochloride: is a derivative of butanoic acid, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid hydrochloride typically involves the protection of the amino group of butanoic acid with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of Fmoc-protected amino acids .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the free amino group.
Coupling Reactions: The free amino group can then participate in peptide bond formation with carboxyl groups of other amino acids.
Hydrolysis: The ester bond in the Fmoc group can be hydrolyzed under acidic conditions.
Common Reagents and Conditions:
Piperidine: Used for deprotection of the Fmoc group.
Dichloromethane: Common solvent for the synthesis and reactions.
Sodium Carbonate: Base used in the initial protection step.
Major Products:
Deprotected Amino Acid: Resulting from the removal of the Fmoc group.
Peptide Chains: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its stability and ease of removal.
Biology:
Protein Engineering: Utilized in the modification and synthesis of proteins for research purposes.
Medicine:
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Mechanism of Action
The primary mechanism of action of (2S)-4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid hydrochloride involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and subsequent coupling reactions .
Comparison with Similar Compounds
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid
- 6-Heptenoic acid, 2- [ [ (9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-, (2S,3R)-
Uniqueness: The uniqueness of (2S)-4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid hydrochloride lies in its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in peptide synthesis compared to other similar compounds .
Properties
Molecular Formula |
C19H21ClN2O4 |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C19H20N2O4.ClH/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23);1H/t17-;/m1./s1 |
InChI Key |
QCZJZMPLVCKMOE-UNTBIKODSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN)C(=O)O.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O.Cl |
Origin of Product |
United States |
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